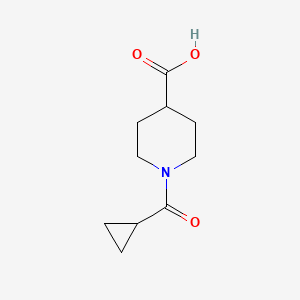

叔丁基 4-(3-乙氧基-3-氧代丙酰基)哌啶-1-羧酸酯

概述

描述

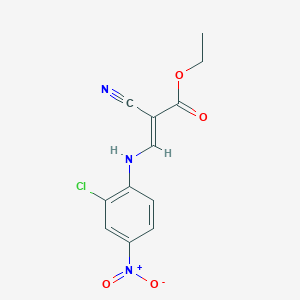

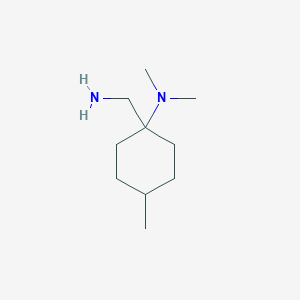

Tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is a chemical compound that is part of a family of piperidine derivatives. These compounds are of significant interest in the pharmaceutical industry due to their potential as intermediates in the synthesis of various biologically active molecules, including protein kinase inhibitors, anticancer drugs, and Tyk2 inhibitors .

Synthesis Analysis

The synthesis of related piperidine derivatives often begins with readily available starting materials and involves multiple steps, including asymmetric synthesis, nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, the synthesis of a key intermediate for CP-690550 starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and proceeds with an overall yield of 49% . Another synthesis method for tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the utility of these compounds in the development of macrocyclic Tyk2 inhibitors . Additionally, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is synthesized from piperidin-4-ylmethanol through a series of reactions with a high total yield of 71.4%, showcasing the efficiency of these synthetic methods .

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been characterized using various techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, revealing typical bond lengths and angles for this type of compound . The molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using density functional theory (DFT) and compared with the crystal structure obtained from XRD, showing consistent results .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are crucial for their transformation into biologically active compounds. For example, the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate yields tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives . The amination of 4-iodo-2-methyl-6-nitroaniline leads to the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for benziimidazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the functional groups present. These properties are essential for understanding the behavior of these compounds in various environments and their potential applications. For example, the tert-butyl group is commonly used as a protecting group due to its steric bulk and ease of removal under certain conditions. The presence of functional groups such as cyano, nitro, and ester groups can significantly affect the reactivity and solubility of these compounds .

科学研究应用

合成和中间体应用

- 合成工艺:通过涉及酰化、磺化和取代的工艺,合成了叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯,这是凡德他尼的关键中间体。该合成方法的总收率为 20.2% (Wang、Wang、Tang 和 Xu,2015)。

- 用于衍生物形成的化学反应:叔丁基 4-氧代哌啶-1-羧酸酯二甲基腙与 BuLi 发生反应,生成叔丁基 3-烯基-4-氧代哌啶-1-羧酸酯。这些衍生物是制备各种哌啶衍生物的有前途的合成子 (Moskalenko 和 Boev,2014)。

在抗癌药物开发中的应用

- 用于抗癌药物中间体:叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯,另一种衍生物,是小分子抗癌药物的关键中间体。它通过亲核取代、氧化、卤化和消除反应合成,总收率高达 71.4% (Zhang、Ye、Xu 和 Xu,2018)。

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

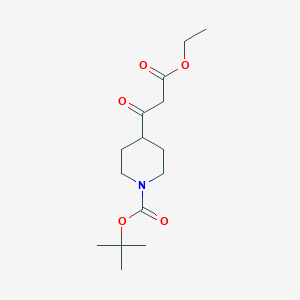

tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-5-20-13(18)10-12(17)11-6-8-16(9-7-11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTULLANCDLMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425071 | |

| Record name | tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

479630-08-5 | |

| Record name | tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)